molecular formula C9H7ClN2 B058023 1-Chloroisoquinolin-6-amine CAS No. 347146-33-2

1-Chloroisoquinolin-6-amine

Cat. No.: B058023
CAS No.: 347146-33-2
M. Wt: 178.62 g/mol
InChI Key: TZBKVCUKSMTGMP-UHFFFAOYSA-N
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Description

1-Chloroisoquinolin-6-amine is a heterocyclic aromatic amine with the molecular formula C₉H₇ClN₂. This compound is characterized by the presence of a chlorine atom at the first position and an amine group at the sixth position of the isoquinoline ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Scientific Research Applications

1-Chloroisoquinolin-6-amine has several applications in scientific research:

Safety and Hazards

1-Chloroisoquinolin-6-amine is classified under the GHS07 hazard class . It has the hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . It also has several precautionary statements, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

1-Chloroisoquinolin-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction with these enzymes can lead to the activation or inhibition of metabolic pathways, affecting the overall biochemical processes within the cell . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular activities.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes . These effects on cellular metabolism can result in altered energy production and utilization, affecting the overall function of the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, the compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface or within the cell, leading to changes in downstream signaling events . These molecular interactions can result in alterations in gene expression, protein function, and overall cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . The degradation products may have different biochemical properties and effects on cells. Long-term exposure to this compound in in vitro or in vivo studies has shown that the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical and physiological processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage, inflammation, and organ dysfunction . These dosage-dependent effects are important considerations for the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with different biochemical properties . These metabolites can further participate in metabolic reactions, affecting the overall metabolic flux and levels of specific metabolites within the cell . The interaction of this compound with cofactors and other metabolic enzymes can also influence its metabolic fate and activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane and is transported into the cytoplasm . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to specific cellular compartments or organelles . The localization and accumulation of the compound within cells can influence its biochemical activity and effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect mitochondrial function and energy production . The subcellular localization of this compound is an important determinant of its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloroisoquinolin-6-amine can be synthesized through several methods. One common approach involves the chlorination of isoquinoline followed by amination. The chlorination step typically uses reagents such as phosphorus pentachloride or thionyl chloride under reflux conditions. The resulting 1-chloroisoquinoline is then subjected to nucleophilic substitution with ammonia or an amine source to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Chloroisoquinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Various substituted isoquinolines.

    Oxidation: Nitrosoisoquinoline or nitroisoquinoline.

    Reduction: 1-Aminoisoquinoline.

Comparison with Similar Compounds

    1-Bromoisoquinolin-6-amine: Similar structure but with a bromine atom instead of chlorine.

    1-Fluoroisoquinolin-6-amine: Contains a fluorine atom at the first position.

    1-Iodoisoquinolin-6-amine: Features an iodine atom at the first position.

Uniqueness: 1-Chloroisoquinolin-6-amine is unique due to the specific reactivity of the chlorine atom, which allows for selective nucleophilic substitution reactions. This property makes it a versatile intermediate in organic synthesis, offering distinct advantages over its bromine, fluorine, and iodine analogs .

Properties

IUPAC Name

1-chloroisoquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-8-2-1-7(11)5-6(8)3-4-12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBKVCUKSMTGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627505
Record name 1-Chloroisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347146-33-2
Record name 1-Chloroisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloroisoquinolin-6-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In sulfuric acid (30 ml) was dissolved 3.323 g of 1-chloro-6-(4-toluenesulfonylamino)isoquinoline (Preparation Example 22), followed by stirring at room temperature overnight. The reaction mixture was poured onto ice, and basified by adding an aqueous sodium hydroxide and then potassium carbonate, followed by extracting with ethyl acetate. The extract was washed with brine, dried over anhydrous magnesium sulfate and the solvent was evaporated, to give the title compound (1.37 g, 76.81%) as yellowish brown crystals.
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76.81%

Synthesis routes and methods II

Procedure details

1-Chloro-6-(4-toluenesulfonylamino) isoquinoline (3.323 g, Production Example 22b) was dissolved in sulfuric acid (30 ml), followed by stirring at room temperature overnight. The reaction solution was poured into ice, and basified by adding an aqueous sodium hydroxide solution and then potassium carbonate thereto, followed by extracting with ethyl acetate. The extract was washed with brine and dried over anhydrous magnesium sulfate. The solvent was evaporated, to give the title compound (1.37 g, 76.81%) as yellowish brown crystals.
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3.323 g
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30 mL
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76.81%

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